molecular formula C14H14ClN3O3 B11064371 4-(4-{[(3-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(3-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11064371
M. Wt: 307.73 g/mol
InChI Key: PFZFCGMGPMEBMY-UHFFFAOYSA-N
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Description

4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorobenzoyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride. The final step involves the attachment of the butanoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of polymers or as an additive in materials science.

Mechanism of Action

The mechanism of action of 4-{4-[(3-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with proteins, potentially inhibiting their activity. The pyrazole ring may also interact with metal ions or other cofactors, affecting enzymatic functions. The butanoic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chlorobenzoic acid: This compound shares the chlorobenzoyl group but lacks the pyrazole and butanoic acid moieties.

    (4-((3-Chlorobenzoyl)amino)phenyl)acetic acid: Similar in structure but with a phenylacetic acid instead of a pyrazole ring.

Uniqueness

4-{4-[(3-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

4-[4-[(3-chlorobenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C14H14ClN3O3/c15-11-4-1-3-10(7-11)14(21)17-12-8-16-18(9-12)6-2-5-13(19)20/h1,3-4,7-9H,2,5-6H2,(H,17,21)(H,19,20)

InChI Key

PFZFCGMGPMEBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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